Cas no 2229494-81-7 (4-chloro-3-(trifluoromethyl)phenylmethanesulfonyl fluoride)

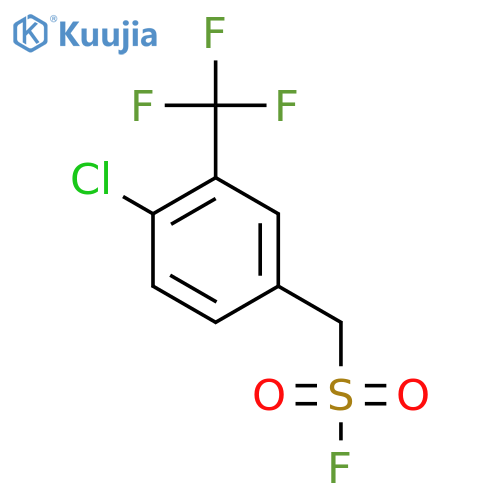

2229494-81-7 structure

商品名:4-chloro-3-(trifluoromethyl)phenylmethanesulfonyl fluoride

4-chloro-3-(trifluoromethyl)phenylmethanesulfonyl fluoride 化学的及び物理的性質

名前と識別子

-

- 4-chloro-3-(trifluoromethyl)phenylmethanesulfonyl fluoride

- EN300-1989578

- [4-chloro-3-(trifluoromethyl)phenyl]methanesulfonyl fluoride

- 2229494-81-7

-

- インチ: 1S/C8H5ClF4O2S/c9-7-2-1-5(4-16(13,14)15)3-6(7)8(10,11)12/h1-3H,4H2

- InChIKey: YGZSSTKIMVXNAU-UHFFFAOYSA-N

- ほほえんだ: ClC1C=CC(=CC=1C(F)(F)F)CS(=O)(=O)F

計算された属性

- せいみつぶんしりょう: 275.9634909g/mol

- どういたいしつりょう: 275.9634909g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 6

- 重原子数: 16

- 回転可能化学結合数: 2

- 複雑さ: 335

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 42.5Ų

- 疎水性パラメータ計算基準値(XlogP): 3.1

4-chloro-3-(trifluoromethyl)phenylmethanesulfonyl fluoride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1989578-1.0g |

[4-chloro-3-(trifluoromethyl)phenyl]methanesulfonyl fluoride |

2229494-81-7 | 1g |

$1100.0 | 2023-05-26 | ||

| Enamine | EN300-1989578-0.05g |

[4-chloro-3-(trifluoromethyl)phenyl]methanesulfonyl fluoride |

2229494-81-7 | 0.05g |

$948.0 | 2023-09-16 | ||

| Enamine | EN300-1989578-0.1g |

[4-chloro-3-(trifluoromethyl)phenyl]methanesulfonyl fluoride |

2229494-81-7 | 0.1g |

$993.0 | 2023-09-16 | ||

| Enamine | EN300-1989578-1g |

[4-chloro-3-(trifluoromethyl)phenyl]methanesulfonyl fluoride |

2229494-81-7 | 1g |

$1129.0 | 2023-09-16 | ||

| Enamine | EN300-1989578-0.25g |

[4-chloro-3-(trifluoromethyl)phenyl]methanesulfonyl fluoride |

2229494-81-7 | 0.25g |

$1038.0 | 2023-09-16 | ||

| Enamine | EN300-1989578-0.5g |

[4-chloro-3-(trifluoromethyl)phenyl]methanesulfonyl fluoride |

2229494-81-7 | 0.5g |

$1084.0 | 2023-09-16 | ||

| Enamine | EN300-1989578-10.0g |

[4-chloro-3-(trifluoromethyl)phenyl]methanesulfonyl fluoride |

2229494-81-7 | 10g |

$4729.0 | 2023-05-26 | ||

| Enamine | EN300-1989578-5.0g |

[4-chloro-3-(trifluoromethyl)phenyl]methanesulfonyl fluoride |

2229494-81-7 | 5g |

$3189.0 | 2023-05-26 | ||

| Enamine | EN300-1989578-2.5g |

[4-chloro-3-(trifluoromethyl)phenyl]methanesulfonyl fluoride |

2229494-81-7 | 2.5g |

$2211.0 | 2023-09-16 | ||

| Enamine | EN300-1989578-10g |

[4-chloro-3-(trifluoromethyl)phenyl]methanesulfonyl fluoride |

2229494-81-7 | 10g |

$4852.0 | 2023-09-16 |

4-chloro-3-(trifluoromethyl)phenylmethanesulfonyl fluoride 関連文献

-

Kuan-Ying Hsieh,El-Eulmi Bendeif,Axel Gansmuller,Sebastien Pillet,Theo Woike,Dominik Schaniel RSC Adv., 2013,3, 26132-26141

-

J. N. Wang,J. W. Wang,G. J. Huang,L. Cheng,L. J. Jiang,L. G. Wang Phys. Chem. Chem. Phys., 2016,18, 12029-12034

-

Qing Chang,Heng Zhang,Xujun Wang,Hongliang Li,Xiangang Xu RSC Adv., 2015,5, 56274-56278

-

Lourdes del Olmo,Michael Dommett,Ingrid H. Oevreeide,Devis Di Tommaso,Rachel Crespo-Otero J. Mater. Chem. A, 2018,6, 24965-24970

-

Xuejiao Cao,Nikita Joseph,Matt Jellicoe,Ahmed Hussein Mohammed Al-Antaki,Xuan Luo,Dongxiao Su,Colin Raston Food Funct., 2021,12, 1087-1096

2229494-81-7 (4-chloro-3-(trifluoromethyl)phenylmethanesulfonyl fluoride) 関連製品

- 1806300-01-5(1-(2-Ethoxybenzo[d]oxazol-4-yl)ethanone)

- 2228128-75-2(2-amino-2-(5-bromo-3-methylfuran-2-yl)acetic acid)

- 1017210-11-5(4-(2,5-dimethylphenyl)butan-2-amine)

- 2229607-52-5(4-(3-bromoprop-1-en-2-yl)-2-methyl-1-nitrobenzene)

- 2246677-65-4((4-(Pivalamidomethyl)phenyl)boronic acid)

- 1807164-89-1(4-Cyano-2-(difluoromethyl)-3-nitro-6-(trifluoromethyl)pyridine)

- 2005806-71-1(tert-butyl N-[3-(1-methyl-1H-pyrazol-5-yl)-3-oxopropyl]carbamate)

- 2227746-39-4((2R)-1-4-methyl-2-(piperidin-1-yl)-1,3-thiazol-5-ylpropan-2-ol)

- 2229286-46-6(3-(3-chloroprop-1-en-2-yl)-2-(trifluoromethyl)pyridine)

- 1848867-70-8(1-[(2R,6S)-2,6-Dimethylmorpholin-4-yl]-3-fluoropropan-2-ol)

推奨される供給者

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量